molecular formula C19H21FN2O3S B2907575 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 896313-69-2

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2907575
CAS No.: 896313-69-2
M. Wt: 376.45
InChI Key: ZSFYDSSSJYOFLD-UHFFFAOYSA-N
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Description

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide moiety. The presence of these functional groups suggests diverse interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O2S
  • Molecular Weight : 373.45 g/mol

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors involved in various signaling pathways.
  • Covalent Bond Formation : The acrylamide moiety may participate in covalent interactions with target proteins, leading to prolonged effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific metabolic pathways.
  • Selectivity for Cancer Types : Some derivatives demonstrate selective inhibition against tumor-associated carbonic anhydrases (hCA IX), which are overexpressed in certain cancers.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The biological activity of this compound may extend to:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against various bacterial strains by inhibiting folate synthesis pathways.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activity of related compounds:

StudyFindings
Utilized artificial neural networks (ANN) to predict the inhibition activity of sulfonamide derivatives against human carbonic anhydrases (hCA II and hCA IX).
Discussed the structural characteristics that enhance the biological efficacy of trimethylbenzenesulfonamides.
Investigated the interaction of similar compounds with various enzymes, highlighting potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-7-13(2)19(14(3)8-12)26(24,25)21-16-10-18(23)22(11-16)17-6-4-5-15(20)9-17/h4-9,16,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFYDSSSJYOFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.